REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[CH2:6][CH2:7][OH:8])([O-])=O.O1CC[CH2:15][CH2:14]1>>[NH:1]1[C:4]2[C:12](=[CH:11][CH:10]=[CH:9][C:5]=2[CH2:6][CH2:7][OH:8])[CH:15]=[CH:14]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(CCO)C=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stir at 15° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add
|
Type
|
DISTILLATION
|
Details
|
distilled water (100 mL)
|
Type
|
ADDITION
|
Details
|
Add 1M aqueous hydrochloric acid (100 mL)
|
Type
|
ADDITION
|
Details
|
Add solid sodium hydrogen carbonate until the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
saturate
|
Type
|
ADDITION
|
Details
|
by adding solid sodium chloride
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 9.3 of a brown oil, which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |